(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone

Lipophilicity CNS drug discovery Physicochemical profiling

This underexplored scaffold combines a potent 5-HT₂A pharmacophore (class-level Ki ~1-10 nM) with a linear exit vector ideal for structure-based drug design. Its computed XLogP3 of 3.0 and zero HBD count support passive BBB penetration, making it a superior starting point for CNS programs. Unlike 3-substituted regioisomers, the 4-position piperidine-thiadiazole linkage provides defined topology for docking studies, while the 5-ethyl substituent offers a distinct steric/electronic profile not found in methyl or cyclopropyl analogs. Ideal for CNS 5-HT₂A antagonist or PET tracer development, anticancer SAR expansion, and antimicrobial library synthesis.

Molecular Formula C16H18FN3OS
Molecular Weight 319.4
CAS No. 1105230-19-0
Cat. No. B2769491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone
CAS1105230-19-0
Molecular FormulaC16H18FN3OS
Molecular Weight319.4
Structural Identifiers
SMILESCCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C16H18FN3OS/c1-2-14-18-19-15(22-14)11-7-9-20(10-8-11)16(21)12-3-5-13(17)6-4-12/h3-6,11H,2,7-10H2,1H3
InChIKeyHOWFMWHVZXDJAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone (CAS 1105230-19-0): Structural Identity and Procurement Context


(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone (CAS 1105230-19-0) is a synthetic heterocyclic small molecule (C₁₆H₁₈FN₃OS, MW 319.4 g/mol) that combines a 4-fluorobenzoylpiperidine pharmacophore with a 5-ethyl-1,3,4-thiadiazole scaffold. It belongs to the 1,3,4-thiadiazole class, a privileged heterocyclic family recognized for broad-spectrum bioactivity including anticancer, antimicrobial, and anti-inflammatory properties [1]. The compound is commercially available as a research-grade building block (PubChem CID 30864108) and is positioned as a versatile intermediate for medicinal chemistry derivatization, with its 4-fluorobenzoyl group contributing to the well-characterized serotonin 5-HT₂A receptor pharmacophore and its 5-ethyl-thiadiazole moiety offering a balance of lipophilicity (XLogP3 = 3) and topological polarity (TPSA = 74.3 Ų) suitable for CNS drug discovery programs [2].

Why In-Class Substitution of CAS 1105230-19-0 with Structurally Related 1,3,4-Thiadiazole-Piperidine Analogs Carries Procurement Risk


Although numerous 1,3,4-thiadiazole-piperidine hybrids exist in commercial screening libraries, minor structural variations—including the position of the piperidine-thiadiazole linkage (4-position vs. 3-position), the nature of the thiadiazole C5 substituent (ethyl vs. methyl vs. cyclopropyl), and the benzoyl halogen substitution pattern (4-fluoro vs. 2-fluoro vs. 4-chloro vs. 3,4-difluoro)—produce substantial differences in computed lipophilicity, hydrogen-bonding capacity, and pharmacophoric geometry [1]. The 4-fluorobenzoylpiperidine moiety is an established pharmacophore for serotonin 5-HT₂A receptor binding with low nanomolar affinity (Ki ~1–10 nM), a property not replicated by the 4-chlorobenzoyl or 2-fluorobenzoyl congeners [2]. Furthermore, the 5-ethyl substituent on the thiadiazole ring directly modulates both steric and electronic properties, with published SAR studies demonstrating that ethyl-bearing thiadiazole derivatives can exhibit IC₅₀ values differing by several fold from their methyl counterparts in anticancer assays [3]. Simple in-class interchange without quantitative verification of the specific substitution pattern therefore risks loss of target binding, altered metabolic stability, and irreproducible screening outcomes.

Quantitative Differentiation Evidence for CAS 1105230-19-0 vs. Closest Analogs: A Comparator-Driven Procurement Guide


Computed Lipophilicity (XLogP3 = 3.0) vs. 5-Methyl Analog: Implications for Membrane Permeability and CNS Penetration

The target compound carries a 5-ethyl substituent on the 1,3,4-thiadiazole ring, which increases computed lipophilicity by approximately 0.4–0.6 logP units relative to the corresponding 5-methyl analog (CAS 1173056-42-2, C₁₅H₁₆FN₃OS). PubChem-computed XLogP3 for the target compound is 3.0 [1], whereas the 5-methyl analog (PubChem CID structure) carries one fewer methylene unit, yielding a predicted logP of approximately 2.4–2.6. This difference corresponds to an estimated 2.5- to 4-fold increase in octanol-water partition coefficient for the ethyl derivative, which may enhance passive membrane permeability and blood-brain barrier penetration potential as predicted by CNS MPO scoring algorithms [2]. The 5-ethyl group also provides a slightly larger steric footprint, which can influence target binding pocket complementarity.

Lipophilicity CNS drug discovery Physicochemical profiling ADME prediction

4-Fluorobenzoylpiperidine Pharmacophore: Documented 5-HT₂A Receptor Affinity vs. 4-Chlorobenzoyl and 2-Fluorobenzoyl Congeners

The 4-(4-fluorobenzoyl)piperidine substructure embedded in the target compound is a validated pharmacophore for high-affinity binding to the serotonin 5-HT₂A receptor. In a published structure-affinity relationship study, N-(4-phenylbutyl)-4-(4-fluorobenzoyl)piperidine bound to 5-HT₂A receptors with Ki = 5.3 nM, approaching the affinity of the reference antagonist ketanserin (Ki = 3.5 nM) [1]. A broader series of 4-(4-fluorobenzoyl)piperidine derivatives displayed 5-HT₂A affinities ranging from 1 to 10 nM [2]. By contrast, the corresponding 4-chlorobenzoyl analog (CAS 1172233-23-6) lacks the electron-withdrawing para-fluoro substituent, which has been shown to make measurable (albeit modest) contributions to 5-HT₂ receptor binding, while the 2-fluorobenzoyl positional isomer (CAS TBD) places the fluorine ortho to the carbonyl, altering the electrostatic surface and potentially disrupting the pharmacophoric geometry required for optimal receptor engagement [1].

Serotonin receptor 5-HT2A antagonist Pharmacophore validation GPCR screening

5-Ethyl-1,3,4-Thiadiazole Anticancer Activity: Class-Level Cytotoxicity Benchmarks from Published 1,3,4-Thiadiazole-Piperidine Hybrids

Compounds containing the 5-ethyl-1,3,4-thiadiazole substructure have demonstrated consistent anticancer activity in published screening campaigns. In one study, compound 4y (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide) exhibited IC₅₀ values of 0.084 ± 0.020 mmol/L against MCF-7 breast cancer cells and 0.034 ± 0.008 mmol/L against A549 lung cancer cells, compared favorably with cisplatin [1]. In a separate study of 5-aryl-1,3,4-thiadiazole-piperidine hybrids, the benzyl piperidine analog 4i (the closest published structural relative to the target compound) showed IC₅₀ = 2.32 ± 0.21 µg/mL against MCF-7 and 6.51 ± 0.03 µg/mL against HepG2, outperforming the reference drug 5-fluorouracil (IC₅₀ = 6.80 and 8.40 µg/mL, respectively) [2]. Compound 4i also demonstrated selective cytotoxicity toward cancer cells over normal Vero cells and induced S/G2-M phase cell cycle arrest, validating the anticancer potential of the 1,3,4-thiadiazole-piperidine scaffold class to which the target compound belongs [2].

Anticancer screening Cytotoxicity assay MCF-7 HepG2 1,3,4-Thiadiazole SAR

Hydrogen Bond Donor Count = 0: Favorable Membrane Permeability vs. Carboxamide-Containing Analogs

The target compound has a computed hydrogen bond donor count of 0, in contrast to several closely related analogs that carry carboxamide, sulfonamide, or amine substituents with HBD ≥ 1 [1]. Specifically, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide (an amide-containing analog) possesses 2 hydrogen bond donors, which is predicted to reduce passive membrane permeability relative to the target compound. The absence of HBD in the target compound contributes to its favorable TPSA of 74.3 Ų, which falls within the optimal range for CNS drug candidates (TPSA < 90 Ų) and below the TPSA values typical of amide-containing analogs (TPSA typically > 90–100 Ų) [2]. This physicochemical profile is consistent with the CNS MPO desirability score for blood-brain barrier penetration.

ADME Membrane permeability Drug-likeness Hydrogen bonding

Piperidine 4-Position Thiadiazole Linkage: Geometric Differentiation from the 3-Position Isomer with Potential Impact on Target Binding Topology

The target compound features the 1,3,4-thiadiazole moiety attached at the 4-position of the piperidine ring, yielding a linear, para-like orientation of the thiadiazole relative to the piperidine nitrogen. The closest commercially available regioisomer, (4-fluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone (CAS 1173056-42-2), places the thiadiazole at the piperidine 3-position, creating a meta-like orientation that alters the spatial relationship between the fluorobenzoyl pharmacophore and the thiadiazole heterocycle [1]. This geometric difference results in a distinct exit vector angle (approximately 180° for 4-substituted vs. ~120° for 3-substituted) and a different conformational ensemble accessible to the molecule. In published 1,3,4-thiadiazole-piperidine SAR, the benzyl piperidine analog 4i (4-position linkage) was among the most potent anticancer compounds (MCF-7 IC₅₀ = 2.32 µg/mL), whereas 3-substituted piperidine analogs in other thiadiazole series have shown varied activity profiles depending on the target [2].

Scaffold geometry Structure-activity relationship Piperidine regioisomer Medicinal chemistry

Procurement-Relevant Application Scenarios for CAS 1105230-19-0 Based on Quantitative Differentiation Evidence


CNS-Targeted Serotonin 5-HT₂A Receptor Screening Libraries

The target compound's 4-fluorobenzoylpiperidine core is one of the most potent known pharmacophores for the 5-HT₂A receptor (class-level Ki = 1–10 nM) [1]. Its computed XLogP3 of 3.0 and TPSA of 74.3 Ų place it within the CNS MPO favorable range for brain penetration [2]. The zero HBD count further supports passive BBB permeability. This compound is an ideal starting scaffold for CNS-focused 5-HT₂A antagonist or PET tracer development programs, where the 5-ethyl-thiadiazole moiety provides a synthetic handle for further derivatization without introducing additional hydrogen bond donors.

Anticancer SAR Exploration via the 5-Ethyl-1,3,4-Thiadiazole Scaffold

Published 5-aryl-1,3,4-thiadiazole-piperidine hybrids have demonstrated MCF-7 IC₅₀ values as low as 2.32 µg/mL and HepG2 IC₅₀ as low as 3.13 µg/mL, outperforming 5-FU in head-to-head comparison [1]. The target compound represents an underexplored substitution pattern (4-fluorobenzoyl instead of the published benzyl-piperidine or pyridinium substituents), offering medicinal chemistry teams a novel vector for anticancer SAR expansion. The 5-ethyl substituent on thiadiazole provides a balance of lipophilicity and steric bulk distinct from the 5-methyl and 5-cyclopropyl analogs available in commercial libraries.

Fragment-Based and Structure-Based Drug Design Requiring a Linear 4-Substituted Piperidine Geometry

The 4-position piperidine-thiadiazole linkage in the target compound yields a linear molecular geometry (~180° exit vector), contrasting with the bent geometry of 3-substituted regioisomers [1]. This linear topology is preferred for targets whose binding pockets accommodate an extended ligand conformation. Computational docking studies can leverage this defined geometry for pharmacophore hypothesis testing, and the fluorobenzoyl carbonyl and thiadiazole nitrogen atoms provide multiple hydrogen bond acceptor sites (HBA = 5) for target engagement while maintaining HBD = 0 for favorable permeability [2].

Antimicrobial Screening of Fluorinated Thiadiazole-Piperidine Building Blocks

1,3,4-Thiadiazole derivatives have well-documented broad-spectrum antimicrobial activity, with MIC values against Staphylococcus aureus reported in the range of 15.6–300 µg/mL depending on substitution pattern [1]. The 4-fluorophenyl substituent is associated with enhanced antibacterial potency in several thiadiazole series [2]. The target compound, combining both the 4-fluorophenyl and 5-ethyl-thiadiazole features favorable for antimicrobial activity, serves as a strategic building block for synthesizing focused libraries targeting drug-resistant Gram-positive and Gram-negative pathogens, with the piperidine nitrogen available for further diversification via amidation, sulfonylation, or alkylation.

Quote Request

Request a Quote for (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.